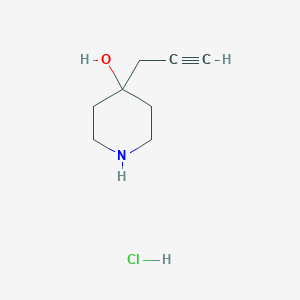

4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of this compound involves a series of sequential C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . The reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and the reaction conditions were optimized to reach satisfactory yields of the target glycols . It was found that the reaction of 1-(2-ethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)piperidin-4-ol with ethyl bromide involves exclusively the OH group on the quaternary carbon atom to form a monoethyl ether .Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . Quantum-chemical calculations of the stable conformers of the synthesized asymmetric acetylenic γ-glycols were performed by the RHF/STO-3G method with geometry optimization using Gaussian 09 software .Chemical Reactions Analysis

The mercury-catalyzed hydration involves cyclization with the elimination of a water molecule from the keto glycol moiety, leading to a spiroketone . It was shown that the catalytic reduction of 1-(2-ethoxyethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]piperidin-4-ol at atmospheric pressure produces a mixture of a saturated and an unsaturated products in a 1:2 ratio .Applications De Recherche Scientifique

Nanotechnology

In nanotechnology, this compound could be used to functionalize the surface of nanoparticles, imparting them with desired chemical properties for targeted drug delivery or imaging applications.

Each application leverages the unique chemical structure of 4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride , which contains both a piperidine ring and a propargyl alcohol moiety, making it a versatile reagent in various fields of scientific research . It should be noted that while the compound has a broad range of applications, it is intended for research use only and not for drug, medical, or food applications .

Mécanisme D'action

While the specific mechanism of action for “4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride” is not explicitly mentioned in the search results, it’s worth noting that piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . Therefore, “4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride”, being a piperidine derivative, could potentially have significant applications in the pharmaceutical industry.

Propriétés

IUPAC Name |

4-prop-2-ynylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h1,9-10H,3-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJLPHGPPBUJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCNCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2932621.png)

![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)

![N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2932626.png)

![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)

![2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932629.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2932636.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B2932639.png)

![Sodium 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2932641.png)